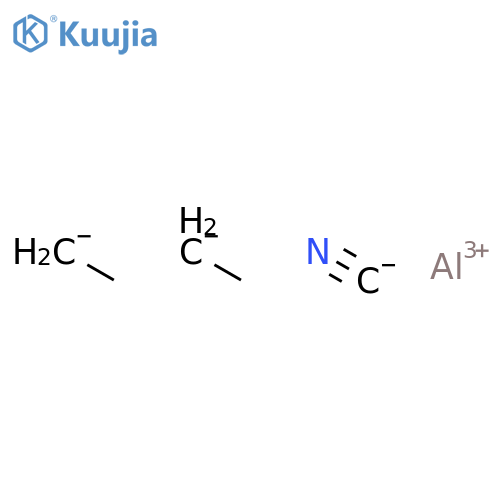Cas no 5804-85-3 (Aluminum, (cyano-kC)diethyl-)

Aluminum, (cyano-kC)diethyl- structure
商品名:Aluminum, (cyano-kC)diethyl-
Aluminum, (cyano-kC)diethyl- 化学的及び物理的性質
名前と識別子
-
- Aluminum, (cyano-kC)diethyl-
- (Cyano-κC)(diethyl)aluminium
- DIETHYLALUMINUM CYANIDE SOLUTION
- AC1L2ROB
- AC1Q2C5W
- AG-H-03227
- Aluminum, bromodiethyl-
- bromo-diethylalumane
- Bromodiethylaluminium
- BROMODIETHYLALUMINUM
- CTK2H9346
- Diaethyl-aluminium(1+), Bromid
- diethyl aluminium (1+), bromide
- diethyl aluminium cyanide
- diethyl aluminum bromide
- diethylaluminiumbromide
- diethylaluminum cyanide
- Nagata's reagent
- Aluminum,(cyano-C)diethyl-
- Aluminum, cyanodiethyl- (7CI,8CI)
- Cyanodiethylalane
- Cyanodiethylaluminum
- AKOS015916206
- DTXSID301046472
- Et2AlCN
- Q5275147
- (Cyano-C)diethylaluminium
- 5804-85-3
- SCHEMBL114671
- KWMUAEYVIFJZEB-UHFFFAOYSA-N
- NS00082079
- Diethylaluminium cyanide
- EINECS 227-359-8
- diethylalumanylformonitrile
-
- MDL: MFCD00001764
- インチ: 1S/2C2H5.CN.Al/c3*1-2;/h2*1H2,2H3;;
- InChIKey: KWMUAEYVIFJZEB-UHFFFAOYSA-N
- ほほえんだ: CC[Al](CC)C#N
計算された属性
- せいみつぶんしりょう: 111.0628627g/mol
- どういたいしつりょう: 111.0628627g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 77.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 23.8
じっけんとくせい
- 色と性状: イエロー粘稠油
- 密度みつど: 0.864 g/mL at 25 °C
- フラッシュポイント: 華氏度:44.6°f
摂氏度:7°c - 濃度: 1.0 M in toluene
- ようかいせい: ベンゼン/トルエン/ヘキサンまたはイソプロピルエーテルに可溶
Aluminum, (cyano-kC)diethyl- セキュリティ情報
-
記号:




- シグナルワード:Danger
- 危害声明: H225-H300 + H330-H304-H311-H315-H336-H361d-H373-H400
- 警告文: P210-P260-P273-P280-P301+P310+P330-P304+P340+P310-P331-P370+P378-P391-P403+P233
- 危険物輸送番号:UN 3123 6.1/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 63-11-26/27/28-32-38-48/20-50/53-65
- セキュリティの説明: 16-28-36/37-45-61-62
- 福カードFコード:10
-
危険物標識:



- リスク用語:11-26/27/28-32-38-48/20-50/53-63-65-67
Aluminum, (cyano-kC)diethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D921925-500ml |
Diethylaluminum cyanide |
5804-85-3 | 1.0mol/l in Toluene,Energyseal | 500ml |
¥5,130.00 | 2022-01-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02951-800ml |
Aluminum, (cyano-kC)diethyl- |
5804-85-3 | - | 800ml |
¥16058.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 276863-800ML |
Aluminum, (cyano-kC)diethyl- |
5804-85-3 | 800ml |
¥13341.92 | 2023-12-09 | ||
| AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H53733-100mL |
5804-85-3 | 1.0 M solution in toluene, SpcSeal | 100ml |
¥1561.0 | 2023-03-29 | ||
| AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H53733-500mL |
5804-85-3 | 1.0 M solution in toluene, SpcSeal | 500ml |
¥5461.0 | 2023-03-29 |
Aluminum, (cyano-kC)diethyl- 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
5804-85-3 (Aluminum, (cyano-kC)diethyl-) 関連製品
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 5587-61-1(Triisocyanato(methyl)silane)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 152840-81-8(Valine-1-13C (9CI))
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
